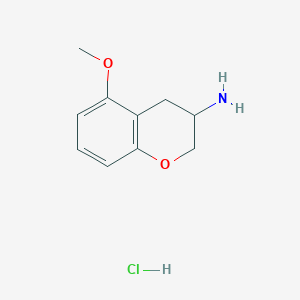

5-Methoxychroman-3-amine hydrochloride

描述

5-Methoxychroman-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 5-position and an amine group at the 3-position. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxychroman-3-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with chroman-3-one as the starting material.

Methoxylation: The chroman-3-one undergoes methoxylation at the 5-position using methanol and a suitable catalyst.

Amination: The methoxylated intermediate is then subjected to amination at the 3-position using ammonia or an amine source under controlled conditions.

Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: For controlled synthesis and easy monitoring.

Continuous Flow Reactors: For large-scale production with consistent quality.

化学反应分析

Types of Reactions

5-Methoxychroman-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides

Major Products Formed

Oxidation: Formation of chroman-3-one derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of sulfonamides, halogenated derivatives

科学研究应用

Organic Synthesis

5-Methoxychroman-3-amine hydrochloride is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, including:

- Methoxylation : Introduces methoxy groups into other compounds.

- Amination : Acts as a source of amine groups for further chemical transformations.

The compound can undergo:

- Oxidation to form chroman derivatives.

- Reduction to yield secondary or tertiary amines.

- Substitution reactions , producing sulfonamides or halogenated derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Chroman-3-one derivatives |

| Reduction | Secondary/Tertiary amines |

| Substitution | Sulfonamides, Halogenated derivatives |

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology:

- Serotonin System Interaction : The compound interacts with serotonin (5-HT) receptors, suggesting potential applications in treating mood disorders such as depression and anxiety .

- Neuroactive Properties : Its structural similarity to known neuroactive compounds positions it as a candidate for drug development targeting mental health disorders .

Case Study: Neuropharmacological Effects

In studies examining the effects on neurotransmitter systems, this compound demonstrated:

- Agonist activity at 5-HT1A receptors.

- Potential antagonistic effects on postsynaptic 5-HT1A receptors, indicating a dual mechanism that could be beneficial for treating depression without sedative side effects .

Pharmaceutical Applications

The compound is being explored for its therapeutic effects in various medical conditions:

- Mental Health Disorders : Due to its interaction with serotonin pathways, it is investigated for use in treating conditions such as major depressive disorder, anxiety disorders, and PTSD .

- Adjunct in Cancer Therapy : Research suggests that it may enhance the efficacy of chemotherapy agents by disrupting base excision repair pathways, leading to increased cytotoxicity in cancer cells .

作用机制

The mechanism of action of 5-Methoxychroman-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

Pathways Involved: It can modulate various biochemical pathways, including those related to inflammation, cell signaling, and metabolism

相似化合物的比较

Similar Compounds

5-Methoxychroman-4-one: A closely related compound with a ketone group at the 4-position.

5-Methoxychroman-2-amine: Similar structure but with the amine group at the 2-position.

5-Methoxychroman-3-ol: Contains a hydroxyl group at the 3-position instead of an amine

Uniqueness

5-Methoxychroman-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and amine groups at specific positions makes it a valuable compound for targeted research and applications .

生物活性

5-Methoxychroman-3-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C10H14ClNO2) features a methoxy group at the 5-position and an amine group at the 3-position of the chroman structure. This unique arrangement contributes to its pharmacological properties, particularly in neuropharmacology and oncology.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| Functional Groups | Methoxy (-OCH₃), Amine (-NH₂) |

The proposed mechanism of action for this compound involves its interaction with various neurotransmitter systems, particularly serotonin and dopamine pathways. It is thought to act as a serotonin reuptake inhibitor , enhancing serotonin levels in the synaptic cleft, which is beneficial in treating mood disorders such as depression and anxiety . Additionally, it may modulate the activity of specific receptors, including 5-HT1A receptors, which are crucial in the treatment of anxiety and depression .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

- Antidepressant Activity : The compound has been studied for its potential to alleviate symptoms of depression by increasing serotonin availability .

- Anxiolytic Properties : Its interaction with serotonergic systems suggests potential use in treating anxiety disorders .

Antioxidant and Anti-inflammatory Properties

In addition to its neuropharmacological effects, this compound has shown promise as an antioxidant and anti-inflammatory agent :

- Oxidative Stress Reduction : Its structural similarity to other bioactive compounds may confer antioxidant properties, helping to mitigate oxidative stress.

- Inflammation Modulation : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for further research in inflammatory conditions.

Case Studies and Experimental Evidence

Several studies have demonstrated the biological activity of this compound:

- Neurotransmitter Interaction Study : In vitro experiments showed that the compound significantly increases serotonin levels in neuronal cultures, indicating its potential as a therapeutic agent for mood disorders.

- Animal Model Trials : In animal models of depression, administration of this compound resulted in reduced depressive-like behaviors compared to control groups, supporting its antidepressant potential .

- Antioxidant Activity Assessment : The compound exhibited significant free radical scavenging activity in biochemical assays, highlighting its potential as an antioxidant agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| (S)-7-Methoxychroman-3-amine | Similar neuropharmacological effects | Enantiomer with potentially different activity |

| 7-Hydroxychroman-3-amine | Antioxidant properties | Lacks methoxy group which may alter activity |

属性

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETVKUZKGGXYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552715 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117422-43-2 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。